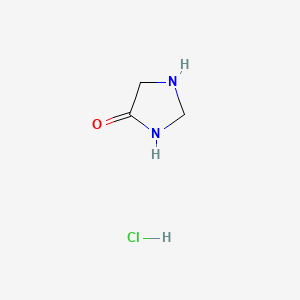

Chlorhydrate d'imidazolidin-4-one

Vue d'ensemble

Description

Imidazolidin-4-one hydrochloride is a chemical compound with the molecular formula C3H7ClN2O . It is a derivative of imidazolidin-4-one, a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group .

Synthesis Analysis

Imidazolidin-4-one compounds can be prepared by the reaction of Schiff base compounds with alanine in ethanol . A series of imidazolidin-4-one derivatives have been synthesized using both traditional methods (reflux) and microwave technology . The microwave method has been found to give better results in terms of less time and higher yield .Molecular Structure Analysis

The molecular structure of Imidazolidin-4-one hydrochloride consists of a five-membered ring with two non-adjacent nitrogens and a carbonyl group . The InChI code for this compound is InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2, (H,5,6);1H .Chemical Reactions Analysis

Imidazolidin-4-one has been used as a recoverable organocatalyst for the asymmetric Diels-Alder reaction in the presence of catalytic amounts of dicationic ionic liquid and trifluoroacetic acid as a co-catalyst .Physical and Chemical Properties Analysis

Imidazolidin-4-one hydrochloride has a molecular weight of 122.55 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 122.0246905 g/mol . The topological polar surface area of the compound is 41.1 Ų .Applications De Recherche Scientifique

Chimie médicinale

Le chlorhydrate d'imidazolidin-4-one sert d'échafaudage précieux dans la découverte de médicaments en raison de sa polyvalence structurelle. Les chercheurs ont exploré son potentiel en tant que motif central pour de nouveaux candidats médicaments. Les principales applications comprennent :

- Modulateurs du protéasome : Les dérivés de l'imidazolidin-4-one ont été étudiés pour leur activité en tant que modulateurs du protéasome, qui jouent un rôle crucial dans la thérapie du cancer .

Méthodes de synthèse

Diverses méthodes de synthèse existent pour la préparation des imidazolidin-4-ones, notamment les réactions de condensation oxydative . Ces méthodes permettent d'accéder à différents modèles de substitution en C5.

En résumé, le this compound est un échafaudage polyvalent dont les applications couvrent la chimie médicinale, les études de fluorescence, l'agriculture et la recherche sur les produits naturels. Ses propriétés uniques continuent d'inspirer les recherches scientifiques et les innovations.

Pour des informations plus détaillées, vous pouvez consulter les articles de synthèse de Keel et Tepe et d'autres publications pertinentes .

Keel, K. L., & Tepe, J. J. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers, 7, 3284-3311. Link Xie, Y., et al. (2015). One-pot oxidative condensation of ketones and amidines: synthesis of imidazol-4-ones. Chemical Communications, 51(36), 7646-7649. Link

Mécanisme D'action

Target of Action

Imidazolidin-4-one hydrochloride is a heterocyclic compound with a wide range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . .

Mode of Action

It’s known that imidazol-4-ones are found as advanced glycation end products (age), post-translational modifications of several amino acids, and creatinine, a waste product used to indicate kidney health

Biochemical Pathways

Given its presence in advanced glycation end products and post-translational modifications of amino acids, it’s plausible that it may be involved in protein synthesis and metabolism .

Result of Action

It’s known that imidazol-4-ones are found in a variety of fields, including as advanced glycation end products and post-translational modifications of amino acids . This suggests that the compound may have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the compound can be synthesized under neat conditions for 2 hours at 70°c, yielding high results . This suggests that the compound’s action may be influenced by temperature and other environmental conditions.

Orientations Futures

Imidazolidin-4-one derivatives have shown promise in combating bacterial infections, including those caused by multidrug-resistant bacteria strains . Their small molecular weight and low production cost compared with host defense peptides suggest that these compounds may be developed into a new generation of antibiotic therapeutics combating emergent drug resistance .

Analyse Biochimique

Biochemical Properties

Imidazolidin-4-one hydrochloride plays a significant role in biochemical reactions. It can act as a catalyst, ligand, or raw material involved in various chemical reactions such as thio-substitution, arylation, and hydrogenation

Molecular Mechanism

It is known to participate in various chemical reactions as a catalyst, ligand, or raw material

Propriétés

IUPAC Name |

imidazolidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c6-3-1-4-2-5-3;/h4H,1-2H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQHTUPOWLBQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719256 | |

| Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373253-20-3 | |

| Record name | 4-Imidazolidinone, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373253-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazolidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazolidin-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)